molecular formula C26H31N3O5S B11502392 3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B11502392
M. Wt: 497.6 g/mol
InChI Key: DTAOUQILWHMKKA-UHFFFAOYSA-N
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Description

3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that features a unique combination of adamantane, sulfamoyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is carried out in a one-pot process, optimizing the yield and reducing reaction times . The use of microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional methods .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques could further optimize the process, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzamides.

Scientific Research Applications

3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins. Molecular docking studies have suggested that the compound binds to active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of adamantane, sulfamoyl, and nitrophenyl groups, which confer distinct chemical and biological properties. Its potential antiviral activity, particularly against dengue virus, sets it apart from other similar compounds .

Properties

Molecular Formula

C26H31N3O5S

Molecular Weight

497.6 g/mol

IUPAC Name

3-[1-(1-adamantyl)propylsulfamoyl]-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C26H31N3O5S/c1-2-24(26-14-17-9-18(15-26)11-19(10-17)16-26)28-35(33,34)23-8-3-5-20(12-23)25(30)27-21-6-4-7-22(13-21)29(31)32/h3-8,12-13,17-19,24,28H,2,9-11,14-16H2,1H3,(H,27,30)

InChI Key

DTAOUQILWHMKKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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